molecular formula C23H27FN4O2 B6588109 N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1324347-58-1

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B6588109
CAS No.: 1324347-58-1
M. Wt: 410.5 g/mol
InChI Key: MEVDWHYYDSQSAP-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic small molecule characterized by a benzylpiperidine moiety linked via an acetamide bridge to a 2-oxoimidazolidinone ring substituted with a 2-fluorophenyl group. The 2-fluorophenyl substituent introduces steric and electronic effects distinct from para-substituted fluorophenyl analogs, which could influence receptor binding specificity . Structural validation tools, such as SHELX programs, are critical for confirming its crystallographic parameters .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c24-20-8-4-5-9-21(20)28-15-14-27(23(28)30)17-22(29)25-19-10-12-26(13-11-19)16-18-6-2-1-3-7-18/h1-9,19H,10-17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVDWHYYDSQSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity, synthesis, and potential applications of this compound.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperidine ring with a benzyl substituent.
  • An oximidazolidin moiety linked to a fluorophenyl group.

The molecular formula is C22H27FN2OC_{22}H_{27}FN_2O with a molecular weight of approximately 353.41 g/mol. The structural uniqueness, particularly the presence of the fluorinated phenyl group, may enhance its interaction with biological targets.

Analgesic and Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant analgesic and anti-inflammatory activities. The mechanisms proposed for these effects include:

  • Modulation of neurotransmitter systems.
  • Inhibition of enzymes involved in inflammatory pathways.

Preliminary studies suggest that this compound may interact with sigma receptors , which are known to play roles in pain modulation and neuroprotection.

Interaction Mechanisms

Understanding how this compound engages with biological targets is crucial for elucidating its pharmacological profile. Initial findings indicate potential binding affinities to sigma receptors, warranting further investigation into its therapeutic applications and side effects.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the piperidine ring.
  • Introduction of the benzyl and fluorophenyl substituents.
  • Construction of the oxoimidazolidin moiety.

Careful control of reaction conditions is essential to achieve high yields and purity.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into their therapeutic potential:

CompoundStructure FeaturesBiological Activity
N-(1-benzylpiperidin-4-yl)acetamideBenzylpiperidine + AcetamideAnalgesic properties
2-[3-(4-chlorophenyl)-6-oxopyridazin]acetamideChlorophenyl + PyridazineAnti-inflammatory activity
N-(4-methylbenzyl)piperidin-4-aminesMethylbenzene + PiperidinePotential antidepressant effects

The unique combination of structural components in this compound may enhance its pharmacological profile compared to other similar compounds, making it a candidate for further drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between the target compound and structurally related analogs:

Compound Name Core Heterocycle Substituents Key Structural Differences Potential Implications References
N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide (Target) Imidazolidinone (2-oxo) 2-fluorophenyl, benzylpiperidine Reference compound Optimized for lipophilicity and receptor interaction -
N-(1H-Benzoimidazol-2-yl)-2-[3-(4-fluoro-phenyl)-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone (6-oxo) 4-fluorophenyl, benzimidazole Pyridazinone replaces imidazolidinone; 4-fluorophenyl vs. 2-fluorophenyl Altered hydrogen bonding; potential differences in kinase inhibition
N-(2-Chlorobenzyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)-1-imidazolidinyl]-1-piperidinyl}acetamide Imidazolidinone (2,4-dioxo) 2-chlorobenzyl, trifluoroethyl Trifluoroethyl and 2,4-dioxo groups; chlorobenzyl vs. benzylpiperidine Enhanced metabolic stability; altered electron-withdrawing effects
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole 3,4-dichlorophenyl, trifluoromethyl Benzothiazole core replaces imidazolidinone; dichlorophenyl substituent Increased rigidity; potential for improved selectivity in kinase targets
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole 4-fluorophenyl, methylsulfinyl, pyridyl Chiral sulfinyl group; 4-fluorophenyl vs. 2-fluorophenyl Stereospecific binding; potential for enhanced target affinity
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide Piperazine 2-fluorophenyl, trifluoromethylphenyl Piperazine replaces piperidine; trifluoromethylphenyl vs. imidazolidinone Increased solubility; altered pharmacokinetic profile

Key Observations:

Core Heterocycle Variability: The imidazolidinone core in the target compound is distinct from pyridazinone () and benzothiazole (). The 2-oxo group in the target’s imidazolidinone may facilitate hydrogen bonding compared to the 2,4-dioxo analog in , which introduces additional electron-withdrawing effects .

Fluorophenyl Substitution :

  • The 2-fluorophenyl group in the target contrasts with 4-fluorophenyl analogs (). The ortho-substitution may sterically hinder interactions with flat binding pockets, whereas para-substituted fluorophenyl groups could align better with planar receptors .

Piperazine-based analogs () may exhibit improved solubility compared to piperidine derivatives due to increased basicity .

Chirality and Stereochemistry :

  • The methylsulfinyl group in introduces chirality, which could lead to enantiomer-specific biological activity, a feature absent in the target compound .

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